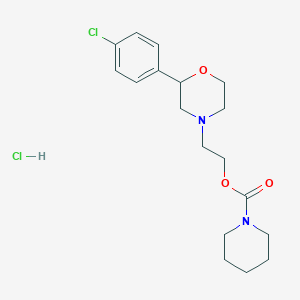
2-Bromo-4-methyl-5-nitrobenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, closely related to 2-Bromo-4-methyl-5-nitrobenzaldehyde, typically involves a palladium-catalyzed ortho-bromination as a key step. This process, utilizing O-methyloxime as a directing group, allows for the selective introduction of a bromine atom into the benzaldehyde framework, leading to good overall yields of the desired products (Dubost et al., 2011). Another approach for synthesizing hydroxybenzaldehydes from bromobenzaldehydes involves in situ protection and reaction with nitrobenzene, indicating the versatility in modifying bromobenzaldehyde derivatives (Sinhababu & Borchardt, 1983).
Molecular Structure Analysis
The structure of this compound can be elucidated through various spectroscopic techniques. For instance, the synthesis and characterization of Schiff base compounds related to our compound of interest demonstrate the use of X-ray diffraction (XRD) and spectroscopic methods (IR, MS, NMR) for structural elucidation. These techniques confirm the compound's monoclinic crystal structure and provide insights into its molecular geometry and intermolecular interactions (Zulfiqar et al., 2020).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity. For instance, its derivatives can participate in chelate formation with metals, forming stable complexes that have been characterized by a combination of analytical techniques, indicating its potential in coordination chemistry (Ülküseven et al., 2008). Moreover, condensation reactions involving bromobenzaldehydes are commonly used to synthesize hydrazides, which are further linked into chains by hydrogen bonds, demonstrating the compound's utility in forming structured molecular assemblies (Cao & Wang, 2009).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting point, solubility, and crystal structure, can be determined through experimental methods. Studies on related compounds provide insights into their crystalline structures and physical characteristics, important for understanding the compound's behavior under various conditions (Cao & Wang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application of this compound in synthesis and material science. For example, its ability to form Schiff bases and participate in oxidative polycondensation reactions highlights its versatility in organic synthesis and polymer science (Kaya et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives:
- "Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid" by Cummings and Söderberg (2014) examines bromination procedures and identifies mono- and dibrominated products, contributing to the understanding of reaction pathways and product diversity in bromination processes (Cummings & Söderberg, 2014).
- "Highly Stereoselective Synthesis of 2-Aminobenzylidene Derivatives by a Convergent 3-Component Approach" by Xu et al. (2014) describes a stereoselective synthesis process involving 2-halobenzaldehydes, providing insights into the production of specific derivatives with potential applications in pharmaceutical and material science (Xu et al., 2014).
Medicinal and Agricultural Applications:
- Zulfiqar et al. (2020) report on the synthesis of a Schiff base compound with potential applications as a urease inhibitor in medicine and agriculture, highlighting the versatility of bromo-nitrobenzaldehyde derivatives in creating bioactive molecules (Zulfiqar et al., 2020).
Material Science and Polymer Research:
- "Novel azo-containing polymethacrylates bearing spiroacetal-norbornene moiety and methylene spacers: synthesis and characterization" by Pourjavadi et al. (2001) focuses on the synthesis of methacrylate monomers that incorporate nitrobenzaldehyde derivatives, emphasizing the role of these compounds in developing new materials (Pourjavadi et al., 2001).
- "Enrichment of trace amounts of copper(II) ions in water samples using octadecyl silica disks modified by a Schiff base ionophore" by Fathi and Yaftian (2009) illustrates the use of a derivative of bromo-hydroxybenzaldehyde in environmental applications, specifically for copper ion detection in water samples (Fathi & Yaftian, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-bromo-4-methyl-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCEMLRYRLMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443157 | |
| Record name | 2-bromo-4-methyl-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159730-72-0 | |
| Record name | 2-bromo-4-methyl-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)

![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)







